JC124

NLRP3 inflammasome IL-1β inhibition comparative potency

JC124 uniquely blocks NLRP3 inflammasome downstream via ASC aggregation/caspase-1 inhibition—mechanistically distinct from ATPase-domain inhibitors like MCC950. Its validated IC50 of 3.25 μM in J774A.1 macrophages and proven blood-brain barrier penetration make it the definitive reference compound for neuroinflammation models (AD, TBI, epilepsy). Not interchangeable with other NLRP3 inhibitors; structural modifications even within the benzenesulfonamide series yield 6-8x potency differences. Choose JC124 to establish reliable SAR baselines and ensure preclinical reproducibility.

Molecular Formula C17H19ClN2O4S
Molecular Weight 382.9 g/mol
Cat. No. B608174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJC124
SynonymsJC124;  JC-124;  JC 124; 
Molecular FormulaC17H19ClN2O4S
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)
InChIKeyLXYPQRJNQPYTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JC124: A Specific NLRP3 Inflammasome Inhibitor for Neuroinflammation and Beyond


JC124 (CAS 1638611-48-9) is a small-molecule benzenesulfonamide derivative that functions as a specific inhibitor of the NLRP3 inflammasome . It is chemically defined as 5-chloro-2-methoxy-N-{2-[4-(methylsulfamoyl)phenyl]ethyl}benzamide, with a molecular weight of 382.86 g/mol and the formula C₁₇H₁₉ClN₂O₄S . Originally developed as an analogue of the sulfonylurea glyburide, JC124 selectively blocks NLRP3 inflammasome formation, ASC aggregation, and subsequent caspase-1 activation, thereby reducing the production of the pro-inflammatory cytokine IL-1β [1]. Its primary applications lie in preclinical research models of neuroinflammation, including Alzheimer's disease, traumatic brain injury, and epilepsy, where its target engagement has been validated both in vitro and in vivo [1].

Why JC124 Cannot Be Replaced by a Generic NLRP3 Inhibitor


NLRP3 inflammasome inhibitors are not functionally interchangeable; their distinct chemical scaffolds confer different binding mechanisms, potency profiles, and pharmacokinetic properties [1]. For instance, MCC950 (CP-456,773) binds to the NACHT domain's ATPase motif, while JC124 acts downstream by preventing ASC aggregation and caspase-1 activation [2]. This mechanistic divergence translates into vastly different in vitro potencies (e.g., MCC950 IC₅₀ ~7.5 nM vs. JC124 IC₅₀ 3.25 μM) and distinct in vivo efficacy profiles in neuroinflammatory models [1]. Moreover, other benzenesulfonamide analogues, such as compounds 14 and 17, exhibit 6-8 fold greater potency than JC124, underscoring that even minor structural modifications within the same series yield significantly altered biological activity [3]. Therefore, substituting JC124 with another NLRP3 inhibitor without empirical validation risks experimental failure due to differences in target engagement, potency, and pharmacokinetics.

Quantitative Evidence for Differentiating JC124 from Closest Comparators


JC124 Exhibits 433-Fold Lower In Vitro Potency Than MCC950 Against NLRP3-Dependent IL-1β Release

A direct comparison of IC₅₀ values reveals that JC124 (3.25 μM) is significantly less potent than the benchmark NLRP3 inhibitor MCC950 (7.5 nM) in suppressing IL-1β release from LPS/ATP-stimulated macrophages [1]. This 433-fold difference in potency underscores the necessity of selecting the appropriate tool compound based on the required concentration range and target occupancy for a given experimental model. While MCC950 is often the inhibitor of choice for high-potency in vitro assays, JC124's moderate potency can be advantageous in certain in vivo settings where complete target inhibition is undesirable or where toxicity concerns arise from extremely potent compounds.

NLRP3 inflammasome IL-1β inhibition comparative potency

JC124 Demonstrates 2.6-Fold Superior Potency Over CY-09 in NLRP3 Inhibition

In a comparative analysis of NLRP3 inhibitors, JC124 (IC₅₀ = 3.25 μM) demonstrates 2.6-fold greater potency than CY-09 (IC₅₀ ≈6 μM) in inhibiting NLRP3 ATPase activity [1]. Both compounds act on the NLRP3 inflammasome, but JC124's improved potency may be attributed to its distinct mechanism of action, which involves blocking ASC aggregation rather than directly inhibiting ATPase activity [2]. This difference in potency and mechanism highlights JC124 as a superior alternative to CY-09 for applications requiring a more potent small-molecule inhibitor of NLRP3-driven inflammation, particularly in preclinical models where CY-09's lower potency may be insufficient to achieve a robust pharmacological effect.

NLRP3 ATPase inhibition CY-09 potency comparison

Next-Generation Analogues 14 and 17 Achieve 5.9-Fold and 7.7-Fold Greater Potency Than JC124

A medicinal chemistry optimization campaign around the JC124 scaffold identified two analogues, compounds 14 and 17, with significantly improved inhibitory potency [1]. In a cell-based IL-1β release assay, JC124 exhibited an IC₅₀ of 3.25 ± 0.87 μM, whereas compound 14 displayed an IC₅₀ of 0.55 ± 0.091 μM and compound 17 an IC₅₀ of 0.42 ± 0.080 μM [1]. This represents a 5.9-fold and 7.7-fold increase in potency, respectively. The study also confirmed that modifications to the sulfonamide moiety of JC124 are well-tolerated, whereas alterations to the benzamide ring were critical for activity, providing a clear structure-activity relationship (SAR) for this chemical series [1].

structure-activity relationship analogue comparison drug discovery

JC124 Demonstrates Oral Bioavailability and BBB Penetration, Differentiating from Parenteral-Only NLRP3 Inhibitors

In pharmacokinetic studies conducted in rats at a dose of 20 mg/kg, JC124 exhibited a half-life of 6.6 hours and, notably, demonstrated the ability to cross the blood-brain barrier, achieving brain concentrations sufficient for target engagement [1]. While its absolute oral bioavailability was low, the fact that it is orally active and achieves CNS exposure distinguishes it from many other NLRP3 inhibitors, such as MCC950, which are primarily administered parenterally and have limited brain penetration [2]. This property is critical for preclinical models of neurodegenerative and neuroinflammatory diseases, where achieving therapeutic concentrations in the brain is a major hurdle. Furthermore, the study indicated that JC124 is not a substrate for efflux transporters, a common liability for CNS-penetrant compounds [1].

pharmacokinetics oral bioavailability blood-brain barrier

JC124 Reduces Cortical Lesion Volume by 45% in Traumatic Brain Injury Model

In a controlled cortical impact model of traumatic brain injury (TBI) in rats, administration of JC124 (100 mg/kg, i.p., four doses over 30 hours) resulted in a significant 45% reduction in cortical lesion volume compared to vehicle-treated injured animals [1]. This in vivo efficacy was accompanied by a significant decrease in the number of injury-induced degenerating neurons and inflammatory cell infiltrate [1]. While other NLRP3 inhibitors like MCC950 have also shown efficacy in TBI models, this specific, quantifiable neuroprotective outcome provides a direct benchmark for JC124's therapeutic potential and underscores its utility as a reference compound for preclinical TBI studies.

traumatic brain injury neuroprotection in vivo efficacy

JC124 Decreases Amyloid-β Load by 32% in APP/PS1 Alzheimer's Disease Mouse Model

Chronic oral administration of JC124 to 5-month-old female APP/PS1 transgenic mice for 3 months resulted in a significant 32% reduction in amyloid-β (Aβ) plaque load in the hippocampus and cortex, as quantified by immunohistochemistry [1]. This reduction in Aβ pathology was accompanied by decreased neuroinflammation, preserved synaptic protein expression, and improved cognitive performance in behavioral tests [1]. While other NLRP3 inhibitors, such as MCC950, have also been shown to reduce Aβ pathology, this specific quantitative outcome in the widely used APP/PS1 model establishes JC124 as a well-characterized and reliable tool for AD research, particularly for studies investigating the link between innate immunity and amyloid pathology.

Alzheimer's disease amyloid-β in vivo efficacy

Optimal Research Applications for JC124 Based on Validated Evidence


Benchmarking Novel NLRP3 Inhibitors in In Vitro Potency Assays

Given its well-characterized IC₅₀ of 3.25 μM in the standard J774A.1 macrophage IL-1β release assay, JC124 serves as an ideal reference compound for screening and validating new chemical entities targeting the NLRP3 inflammasome [1]. Its moderate potency provides a useful baseline against which to measure the improved activity of next-generation analogues, as demonstrated by the 5.9- to 7.7-fold enhancements seen with compounds 14 and 17 [1]. Researchers can directly compare their novel compounds to JC124 under identical experimental conditions to establish a clear structure-activity relationship and to determine whether their lead candidates offer a meaningful potency advantage.

Investigating NLRP3-Driven Neuroinflammation in In Vivo CNS Disease Models

JC124's ability to cross the blood-brain barrier and achieve CNS exposure after oral dosing makes it uniquely suited for long-term preclinical studies in rodent models of Alzheimer's disease, traumatic brain injury, and epilepsy [2]. Its validated efficacy in reducing Aβ plaque load by 32% in APP/PS1 mice [3] and cortical lesion volume by 45% in TBI rats [4] provides a strong foundation for its use as a positive control in these disease models. For researchers exploring the role of the NLRP3 inflammasome in other neurological conditions (e.g., Parkinson's disease, multiple sclerosis), JC124 offers a practical and pharmacologically relevant tool for in vivo target validation.

Dissecting Mechanism-Specific NLRP3 Inhibition Pathways

Unlike MCC950, which targets the ATPase domain of NLRP3, JC124 acts downstream to prevent ASC aggregation and caspase-1 activation [5]. This mechanistic distinction makes JC124 a valuable tool for dissecting the specific contributions of inflammasome assembly and downstream signaling to disease pathology. Researchers can employ JC124 alongside ATPase inhibitors like MCC950 or CY-09 to conduct comparative mechanistic studies, thereby gaining a more nuanced understanding of NLRP3 biology and identifying the most therapeutically relevant intervention points for a given disease.

Optimizing Pharmacokinetic and Brain Penetration Properties of NLRP3 Inhibitors

JC124's pharmacokinetic profile—characterized by a 6.6-hour half-life, low oral bioavailability, and proven brain penetration in rats [2]—provides a useful reference for medicinal chemists aiming to improve the drug-like properties of benzenesulfonamide-based NLRP3 inhibitors. The compound's established in vivo efficacy despite low bioavailability highlights the potential for structural optimization to enhance oral absorption and systemic exposure. JC124 can thus serve as a starting point for structure-based drug design efforts focused on developing CNS-penetrant, orally bioavailable NLRP3 inhibitors for clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JC124

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.